N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
This compound features a pyrimido[5,4-b]indole core substituted with 8-methoxy and 3,5-dimethyl groups at the 4-oxo position, linked via a sulfanyl bridge to an N-(3-acetylphenyl)acetamide moiety.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-13(28)14-6-5-7-15(10-14)24-19(29)12-32-23-25-20-17-11-16(31-4)8-9-18(17)26(2)21(20)22(30)27(23)3/h5-11H,12H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAFPHBLAHBOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : Research indicates that derivatives of this compound can exhibit antioxidant properties, which may help in reducing oxidative stress in various biological contexts. Antioxidants play a crucial role in mitigating cellular damage caused by reactive oxygen species (ROS) .
- Cancer Research : The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Studies are ongoing to evaluate its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neuroprotective Effects : Preliminary findings suggest that this compound could have neuroprotective properties, potentially helping to prevent neurodegenerative diseases by reducing inflammation and oxidative damage in neuronal cells .
Therapeutic Potential
The therapeutic applications of N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide are promising:
- Inflammation Modulation : The compound may play a role in modulating inflammatory pathways, which is critical for conditions such as arthritis and other inflammatory diseases .
- Cardiovascular Health : Given its antioxidant properties, there is potential for use in cardiovascular health by protecting against oxidative stress-related damage .
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant reduction of lipid peroxidation in vitro. |
| Study 2 | Cancer Cell Line Testing | Showed inhibition of proliferation in breast cancer cell lines at certain concentrations. |
| Study 3 | Neuroprotection | Indicated reduced neuronal cell death in models of oxidative stress. |
These studies support the hypothesis that this compound has diverse applications across different fields of research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimido[5,4-b]indole Derivatives
describes compounds with the same core but varying N-alkyl/aryl substituents:
- Compound 27 : N-isopentyl group.
- Compound 28 : N-(3,3-dimethylbutyl).
- Compound 32 : N-(tert-butyl).
Key Differences :
- The target compound’s N-(3-acetylphenyl) group introduces steric bulk and hydrogen-bonding capacity absent in alkyl-substituted analogs. This may improve target engagement, as acetyl groups can participate in polar interactions with protein residues .
- In contrast, the acetylphenyl group balances hydrophilicity and lipophilicity .
Aryl-Substituted Pyrimidoindoles
- : 2-[(3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide.
- : N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide.
Comparison :
The target compound’s 8-methoxy and 3,5-dimethyl groups on the pyrimidoindole core may enhance π-π stacking and hydrophobic interactions compared to analogs lacking these substituents. The 3-acetylphenyl group’s electron-withdrawing nature contrasts with the electron-donating ethoxy or methoxy groups in other derivatives, affecting electronic distribution and binding affinity.
Common Approaches
- HATU-Mediated Coupling : Used in for pyrimidoindole derivatives, yielding compounds with >90% purity after reverse-phase chromatography .
- EDCI/DIPEA Activation : Employed in for sulfamoyl acetamides, with yields ranging from 60–85% .
TLR4 Ligand Activity ()
Pyrimidoindole derivatives in show selective TLR4 binding. The target compound’s 8-methoxy group may enhance binding via additional hydrophobic interactions, while the 3-acetylphenyl group could improve specificity over non-acetylated analogs .
Enzyme Inhibition ()
Compounds with 1,3,4-oxadiazole-thiol moieties (e.g., 8g in ) exhibit enzyme inhibitory activity. The pyrimidoindole core in the target compound likely engages different binding pockets due to its fused heterocyclic structure .
Physicochemical Properties
Solubility and Stability
- Trifluoromethoxy Analog () : High lipophilicity (logP ~4.2) but poor aqueous solubility.
- Target Compound : The acetyl group (logP ~3.5) and 8-methoxy substituent may improve solubility in polar solvents compared to alkyl-substituted derivatives .
Hydrogen Bonding ()
The acetyl group and pyrimidoindole carbonyls enable strong hydrogen-bonding networks, influencing crystal packing and stability. This contrasts with triazole-containing analogs (), where N-H groups dominate intermolecular interactions .
Q & A
Q. What derivatization strategies enhance target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
